Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)-

Description

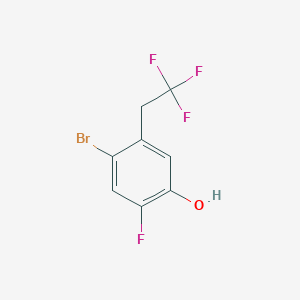

The compound "Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)-" is a halogenated aromatic molecule featuring a phenol backbone substituted with bromine at the 4-position, fluorine at the 2-position, and a 2,2,2-trifluoroethyl group at the 5-position. This combination of substituents imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The trifluoroethyl group is notable for its strong electron-withdrawing effects, which can enhance metabolic stability and influence binding interactions in biological systems .

Properties

Molecular Formula |

C8H5BrF4O |

|---|---|

Molecular Weight |

273.02 g/mol |

IUPAC Name |

4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol |

InChI |

InChI=1S/C8H5BrF4O/c9-5-2-6(10)7(14)1-4(5)3-8(11,12)13/h1-2,14H,3H2 |

InChI Key |

HYFNQZJRVWHFEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation Post-Etherification

Introducing bromine and fluorine after etherification avoids interference from the trifluoroethyl group. For example:

- Fluorination : Directing fluorine to the ortho position relative to the hydroxyl group may employ hydrofluoric acid or Selectfluor® under acidic conditions.

- Bromination : Electrophilic bromination using bromine or N-bromosuccinimide (NBS) targets the para position, guided by the hydroxyl group’s activating effect.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈BrF₄NO

- Molecular Weight : 227.16 g/mol

- IUPAC Name : 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol

- Canonical SMILES : C1=CC(=C(C=C1F)Br)C(C(F)(F)F)N

Pharmaceutical Development

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- has been investigated as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the synthesis of novel drug candidates targeting specific biological pathways.

Case Study : A study revealed that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications in oncology.

Enzymatic Synthesis

The compound plays a role in the enzymatic synthesis of fluorinated compounds. Fluorinase enzymes can utilize this compound to form carbon-fluorine bonds effectively, which are crucial in developing pharmaceuticals and agrochemicals.

Data Table: Enzymatic Reactions Involving Phenol Derivatives

| Reaction Type | Enzyme Used | Product Formed |

|---|---|---|

| Fluorination | Fluorinase | Fluorinated phenolic compounds |

| Oxidation | Laccase | Quinone derivatives |

| Reduction | Various reducing agents | Amines and other derivatives |

Materials Science

This compound is utilized in producing advanced materials with unique properties such as high thermal stability and resistance to degradation. Its incorporation into polymer matrices enhances material performance.

Example Application : Research indicates that copolymers containing this compound exhibit improved adhesion properties and tunable wettability, making them suitable for coatings and sealants.

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- demonstrates significant biological activity due to its ability to interact with various enzymes and proteins.

Case Studies on Biological Applications

- Urease Inhibition Study : Research indicated that phenolic compounds similar to 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- could effectively inhibit urease activity, offering potential therapeutic avenues for treating urease-related conditions.

- Antioxidant Evaluation : In vitro studies demonstrated that this compound possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- DNA Binding Studies : Investigations into the DNA-binding capabilities of phenolic compounds revealed that derivatives like this one could modulate gene expression and influence cellular processes.

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights:

Substituent Effects: The trifluoroethyl group (CF₃CH₂) in the target compound provides greater steric bulk compared to the trifluoromethyl (CF₃) group in ’s analog. This may enhance binding specificity in therapeutic targets but reduce solubility .

Biological Activity :

- While direct data for the target compound is lacking, structurally related compounds with triazole or pyrazole moieties (e.g., ) exhibit antimicrobial activity. The trifluoroethyl group may similarly enhance metabolic stability in vivo .

Synthetic Accessibility: The synthesis of trifluoroethyl-substituted phenols (e.g., ) often involves coupling fluorinated intermediates with aromatic backbones, which can be challenging due to the reactivity of fluorine. In contrast, trifluoromethyl analogs () may face discontinuation due to synthetic hurdles or stability issues .

Electronic and Steric Profiles: The isoxazolyl-containing phenol () introduces a heterocyclic ring, offering additional hydrogen-bonding sites compared to the target compound’s simpler substituents. This could broaden its interaction profile in drug-receptor binding .

Research Findings and Implications

- Antimicrobial Potential: Analogous bromo/fluoro-substituted compounds () show activity against Gram-positive bacteria, suggesting the target compound could be optimized for similar applications .

- Structural Tunability : Replacement of CF₃CH₂ with bulkier groups (e.g., isoxazolyl in ) may alter solubility and binding kinetics, warranting further structure-activity relationship studies .

Biological Activity

Phenol derivatives, particularly those containing halogen and trifluoroethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol , exploring its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Molecular Formula : C9H7BrF3O

Molecular Weight : 281.05 g/mol

IUPAC Name : 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol

The presence of both bromine and fluorine atoms in the structure significantly influences the compound's reactivity and biological interactions. The trifluoroethyl group enhances lipophilicity, which can affect membrane permeability and bioavailability.

Interaction with Enzymes

Research indicates that 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol interacts with various enzymes, notably those involved in oxidative stress responses. It has been shown to modulate the activity of laccase enzymes, which are critical for the oxidation of phenolic compounds.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation.

- Gene Expression Modulation : Studies suggest alterations in the expression levels of genes associated with stress responses and metabolic processes.

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial properties. Preliminary studies on 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol suggest potential efficacy against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Anticancer Activity

Emerging data indicate that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role as a therapeutic agent in cancer treatment .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

-

Cancer Cell Line Studies :

- In research involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis markers.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluorophenol | Bromine and Fluorine | Moderate antimicrobial activity |

| 4-Fluoro-3-methylphenol | Fluorine only | Lower anticancer efficacy |

| 4-Chloro-3-trifluoromethylphenol | Chlorine and Trifluoroethyl | High antimicrobial activity |

The unique combination of bromine and trifluoroethyl groups in 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol may contribute to its enhanced biological activities compared to structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol?

The synthesis of halogenated phenolic derivatives typically involves sequential functionalization. A plausible route includes:

- Halogenation : Bromination and fluorination of the phenolic precursor under controlled conditions (e.g., using NBS for bromination and Selectfluor for fluorination) .

- Trifluoroethylation : Introduction of the 2,2,2-trifluoroethyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution, depending on the reactivity of intermediates .

- Protection/Deprotection : Use of protecting groups (e.g., acetyl or tert-butyl) to prevent unwanted side reactions during halogenation steps .

Q. How can spectroscopic methods be employed to characterize this compound’s structure?

- X-ray Crystallography : Resolve the 3D structure, including bond angles and hydrogen-bonding motifs (e.g., O–H···N/F interactions) .

- NMR Spectroscopy : Confirm substitution patterns (¹⁹F NMR for fluorine environments, ¹H/¹³C NMR for aromatic protons and trifluoroethyl groups) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns, with comparisons to databases like NIST .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoroethyl group?

- Response Surface Methodology (RSM) : Use a central composite design to optimize parameters such as temperature, catalyst loading, and solvent polarity. For example, agitation speed (100–200 rpm) and pH (4–9) significantly influence reaction efficiency in similar halogenated systems .

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps and adjust reagent stoichiometry accordingly .

Q. What challenges arise in assessing biological activity due to halogen and trifluoroethyl substituents?

- Solubility Issues : The trifluoroethyl group may reduce aqueous solubility, necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

- Receptor Binding Interference : Fluorine’s electronegativity can alter binding affinity; use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with target proteins .

- Metabolic Stability : Evaluate oxidative metabolism using liver microsomes, as fluorinated groups often resist enzymatic degradation .

Q. How can environmental persistence be assessed for this compound?

- Biodegradation Studies : Employ microbial strains like Pseudomonas putida (NCIM 2102) under optimized conditions (pH 7.5, 30°C, 140 rpm). Note that bromine and trifluoroethyl groups may reduce degradation efficiency compared to unsubstituted phenol .

- Adsorption Experiments : Test affinity for activated carbon or clay minerals to estimate environmental mobility .

Q. How do crystallographic data inform intermolecular interactions in solid-state structures?

- Hydrogen-Bond Networks : Analyze short contacts (e.g., O–H···F or C–H···π interactions) to predict packing efficiency and stability .

- Thermal Analysis : Correlate crystallographic data with DSC/TGA results to understand melting points and decomposition pathways .

Methodological Notes

- Data Contradictions : While Pseudomonas putida effectively degrades simple phenols, its efficacy on heavily substituted derivatives like this compound remains unverified. Pilot studies with adapted microbial consortia are recommended .

- Synthetic Pitfalls : Bromine’s steric bulk may hinder trifluoroethylation; pre-functionalization strategies (e.g., directing groups) should be explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.